Unveiling the Molecular Architecture and Utility of t-Boc-N-amido-PEG5-Tos: A Technical Guide
Unveiling the Molecular Architecture and Utility of t-Boc-N-amido-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics. Its unique combination of a protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive tosyl group makes it a versatile tool in bioconjugation, targeted drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Molecular Structure and Functional Components
t-Boc-N-amido-PEG5-Tos, with the chemical formula C22H37NO9S, is comprised of three key functional moieties:
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t-Boc (tert-butyloxycarbonyl) Protecting Group: This group masks a primary amine, preventing it from participating in unwanted reactions during synthesis. The t-Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive amine.[1][2]
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N-amido-PEG5 Linker: A central polyethylene glycol (PEG) chain consisting of five ethylene (B1197577) glycol units confers hydrophilicity to the molecule. This increased water solubility is a desirable characteristic for biomolecules, improving their pharmacokinetic and pharmacodynamic profiles.[1] The amide linkage provides a stable connection point within the linker.
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Tosyl (Tos) Group: The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group.[1][3] This reactivity allows for efficient nucleophilic substitution reactions with functional groups such as amines, thiols, and hydroxyls, enabling the covalent attachment of the linker to target molecules.[3]
The strategic arrangement of these components allows for a sequential and controlled conjugation strategy, a cornerstone of modern biopharmaceutical development.[2]
Physicochemical and Quantitative Data
A summary of the key quantitative data for t-Boc-N-amido-PEG5-Tos is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C22H37NO9S | [1] |
| Molecular Weight | 491.6 g/mol | [1][3] |
| CAS Number | 1404111-69-8 | [1] |
| Purity | ≥95% | [2][3] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols: Synthesis and Characterization
The following section details a representative experimental protocol for the synthesis and purification of t-Boc-N-amido-PEG5-Tos, based on common organic synthesis methodologies.
Synthesis of t-Boc-N-amido-PEG5-Tos
This protocol describes the tosylation of the corresponding hydroxyl-terminated PEG linker.
Materials:
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t-Boc-N-amido-PEG5-OH
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p-Toluenesulfonyl chloride (Tos-Cl)
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Triethylamine (B128534) (TEA) or other suitable base
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Dichloromethane (DCM)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
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Dissolve t-Boc-N-amido-PEG5-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Add triethylamine (typically 1.5-2.5 equivalents) to the solution.
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Slowly add p-toluenesulfonyl chloride (typically 1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for a specified time (e.g., 8 hours) until reaction completion is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with DCM.
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Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
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Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., up to a 3:1 DCM/Methanol mixture), is often effective in separating the desired product from unreacted starting materials and byproducts.[4]
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Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a water/acetonitrile mobile phase gradient containing a modifier like trifluoroacetic acid (TFA) is a common choice.[4]
Characterization:
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¹H NMR Spectroscopy: The structure of the purified t-Boc-N-amido-PEG5-Tos can be confirmed by ¹H NMR spectroscopy. Key expected signals include:
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Aromatic protons of the tosyl group (around δ 7.35 and 7.80 ppm).
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Methylene protons of the PEG chain (a complex multiplet typically between δ 3.55 and 3.65 ppm).
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The singlet corresponding to the nine equivalent protons of the t-Boc group (around δ 1.44 ppm).[4]
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Mass Spectrometry (MS): The molecular weight of the compound can be verified by mass spectrometry, with expected ions corresponding to [M+H]⁺ and [M+Na]⁺.
Molecular Structure and Reaction Pathway Visualization
The following diagrams illustrate the molecular structure of t-Boc-N-amido-PEG5-Tos and a generalized workflow for its application in bioconjugation.
Caption: Molecular structure of t-Boc-N-amido-PEG5-Tos.
Caption: Generalized experimental workflow for bioconjugation.
Applications in Drug Development
The unique structural features of t-Boc-N-amido-PEG5-Tos make it a valuable reagent in several areas of drug development:
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PROTACs: In the development of PROTACs, the tosylate group can be used to conjugate the linker to a ligand for an E3 ubiquitin ligase, while the deprotected amine can be attached to a protein-targeting moiety.[4]
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Antibody-Drug Conjugates (ADCs): The t-Boc protected amine allows for the attachment of cytotoxic payloads after the linker has been conjugated to an antibody, providing a versatile platform for ADC construction.[4]
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Peptide Modification: This linker can be used to introduce a PEG spacer to peptides, potentially improving their solubility, stability, and pharmacokinetic properties.[2]
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Surface Modification: The amine group, after deprotection, can be used to immobilize biomolecules onto surfaces for various biomedical and diagnostic applications.
